molecular formula C8H12N2O3 B3395916 Barbital CAS No. 57-44-3

Barbital

Cat. No. B3395916
CAS RN: 57-44-3
M. Wt: 184.19 g/mol
InChI Key: FTOAOBMCPZCFFF-UHFFFAOYSA-N
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Description

Barbital is a long-acting barbiturate that depresses most metabolic processes at high doses . It is used as a hypnotic and sedative and may induce dependence . Barbital is also used in veterinary practice for central nervous system depression .


Synthesis Analysis

Barbital was first synthesized in 1903 . The prediction of intermolecular synthons facilitated the successful synthesis of a new multicomponent crystal of metformin (Met) and barbital (Bar) through an anion exchange reaction and cooling crystallization method .


Molecular Structure Analysis

The molecular formula of Barbital is C8H12N2O3 . The IUPAC Standard InChI is InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3, (H2,9,10,11,12,13) .


Chemical Reactions Analysis

Barbituric acid derivatives have been used as building blocks for the elaboration of more complex and useful molecules in the field of pharmaceutical chemistry and material sciences . The specific properties of these rather planar scaffolds, which also encompass either a high Brønsted acidity concerning the native barbituric acid or the marked electrophilic character of alkylidene barbituric acids, required specific developments to achieve efficient asymmetric processes .


Physical And Chemical Properties Analysis

The molecular weight of Barbital is 184.1925 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .

Scientific Research Applications

Neuroprotective Effects and Clinical Uses

Barbiturates, including Barbital, have a historical and contemporary significance in medical practice, primarily due to their neuroprotective effects and their utility in various clinical scenarios. The extensive use of barbiturates in managing conditions such as epilepsy, cerebral ischemia, head injuries, and for inducing coma during neurosurgery highlights their critical role in neurology and neurosurgery.

  • Epilepsy Management : Phenobarbital, a barbiturate, is widely utilized for epilepsy treatment, especially in developing countries due to its cost-effectiveness and high degrees of efficacy and tolerability demonstrated in observational studies (Kwan & Brodie, 2004).
  • Neurosurgery : During cerebrovascular neurosurgery, barbiturates are indicated for their neuroprotective effects in procedures such as carotid surgery and cerebral aneurysm surgery. Their capacity to manage intractable intracranial hypertension and provide neuroprotection during focal cerebral ischemia is well-documented (Ellens, Figueroa, & Clark, 2015).
  • Cerebral Ischemia : The protective effect of barbiturates in cerebral ischemia is linked to their ability to depress neuronal function and metabolism. Clinical and experimental studies suggest that barbiturates could reduce the area of infarction in stroke, though their optimal application requires further investigation (Belopavlovic & Buchthal, 1980).

Pharmacokinetics and Drug Monitoring

Understanding the pharmacokinetics of barbiturates, including Barbital, is essential for optimizing their clinical use, particularly in the neurocritical care setting where precise dosing can significantly affect patient outcomes.

  • Pharmacokinetics in Neonates : Phenobarbital's pharmacokinetics in neonates, including its dosage individualization to maximize treatment efficacy, underscores the importance of considering body weight and other covariates in drug dosing (Šíma, Michaličková, & Slanař, 2021).
  • Therapeutic Drug Monitoring (TDM) : TDM has been proposed as a means to individualize dosing of barbiturates in the neurocritical care setting. It ensures efficacy, avoids toxicity, and accounts for drug-drug interactions, playing a crucial role in the management of seizures, status epilepticus, and traumatic brain injury (Loh, Mabasa, & Ensom, 2010).

Safety And Hazards

Barbital is harmful if swallowed and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust and vapors .

properties

IUPAC Name

5,5-diethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOAOBMCPZCFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022643
Record name Barbital
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Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barbital

CAS RN

57-44-3
Record name Barbital
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Record name Barbital
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Synthesis routes and methods I

Procedure details

(41.2g sodium barbital in one liter of distilled water)
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium Barbitone was made up to a final concentration of 0.07M together with 0.1% (w/v) sodium azide. The pH of this solution was adjusted to 8.4 with concentrated hydrochloric acid before making up to the final volume.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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